3,4,6-Tri-O-allyl-D-glucal

Description

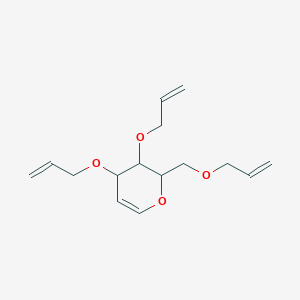

3,4,6-Tri-O-allyl-D-glucal (CAS: 55735-86-9) is a protected derivative of D-glucal, where three hydroxyl groups at the 3, 4, and 6 positions are substituted with allyl ether (-O-CH₂-CH=CH₂) groups. This modification enhances its stability and reactivity in synthetic applications, particularly in carbohydrate chemistry. The allyl groups serve as versatile protecting groups that can be selectively removed under mild conditions (e.g., palladium-catalyzed deprotection), making the compound valuable for constructing complex glycomimetics and oligosaccharides .

Structure

3D Structure

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2 |

InChI Key |

GMXNBEFAYKHZCQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC1C(C(C=CO1)OCC=C)OCC=C |

Origin of Product |

United States |

Preparation Methods

Initial Hydroxyl Protection

D-glucose is first peracetylated to form 1,2,3,4,6-penta-O-acetyl-D-glucopyranose, protecting all hydroxyl groups. Selective deacetylation at the 1 and 2 positions is then performed using hydrazine acetate, yielding 3,4,6-tri-O-acetyl-D-glucal. This intermediate serves as the substrate for allylation.

Allylation Conditions

The acetyl groups at positions 3, 4, and 6 are replaced with allyl ethers via nucleophilic substitution. Allyl bromide or allyl chloride is typically used with a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). For example:

-

Step 1 : 3,4,6-tri-O-acetyl-D-glucal (1 equiv) is treated with allyl bromide (3.3 equiv) and NaH (3.5 equiv) in THF at 0°C, gradually warming to room temperature.

-

Step 2 : The reaction is quenched with methanol, and the crude product is purified via column chromatography (petroleum ether/ethyl acetate) to yield this compound.

This method achieves yields of 70–85%, with purity confirmed by H NMR and mass spectrometry.

Catalytic Methods for Enhanced Efficiency

Recent advancements focus on catalytic systems to improve selectivity and reduce reaction times. Lanthanum(III) nitrate hexahydrate (La(NO)·6HO) has emerged as a promising catalyst for glycosylation and allylation reactions.

Lanthanum-Catalyzed Allylation

In a modified approach, 3,4,6-tri-O-acetyl-D-glucal reacts with allyl alcohol in the presence of La(NO)·6HO (5 mol%) under solvent-free conditions. This method favors α-anomer formation (α:β = 10.5:1) and achieves 94% yield within 2 hours. The catalytic cycle involves coordination of La to the acetyl carbonyl oxygen, facilitating nucleophilic attack by the allyloxy group (Scheme 1).

Scheme 1: Proposed Mechanism for La-Catalyzed Allylation

Base Optimization in Allylation

The choice of base significantly impacts reaction efficiency. Comparative studies reveal that NaOH in ethanol provides superior yields (85–92%) compared to weaker bases like DBU or piperidine. For instance:

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | EtOH | 2 | 92 |

| NaOMe | MeOH | 3 | 30 |

| Piperidine | EtOH | 24 | 0 |

Data adapted from condensation studies of analogous glycals.

Regioselective Enzymatic Deprotection and Migration

While enzymatic methods are more common for acetylated glycals, recent work explores their potential for allyl-group manipulation. For example, lipase-catalyzed deprotection of this compound derivatives could enable selective modifications, though direct applications remain understudied.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing this compound:

| Method | Conditions | Yield (%) | Selectivity (α:β) |

|---|---|---|---|

| Classical allylation | Allyl bromide, NaH, THF, 0°C→RT | 70–85 | 1:1 |

| La-catalyzed | La(NO)·6HO, solvent-free | 94 | 10.5:1 |

| NaOH/EtOH | Aqueous NaOH, ethanol, 2 h | 92 | N/A |

The La-catalyzed method offers the highest yield and stereoselectivity, making it preferable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-allyl-D-glucal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Synthesis of 2,3-Unsaturated O-Glycosides

One of the primary applications of 3,4,6-tri-O-allyl-D-glucal is in the synthesis of 2,3-unsaturated O-glycosides. These compounds play a crucial role in the development of oligosaccharides and complex carbohydrates. The reaction typically involves using a catalyst such as cyanuric chloride or lanthanum(III) nitrate hexahydrate to promote the reaction between this compound and various alcohols or phenols under mild conditions.

Case Study: Cyanuric Chloride Catalyst

A study demonstrated that using cyanuric chloride as a catalyst for the reaction of 3,4,6-tri-O-acetyl-D-glucal with alcohols yielded high amounts of 2,3-unsaturated O-glycosides. The method was characterized by:

- High Yields : The reactions produced yields up to 90% under optimized conditions.

- Mild Reaction Conditions : Conducted at room temperature with minimal environmental impact.

- Selectivity : The α-anomer was favored in the product distribution .

Table 1: Synthesis Conditions and Yields with Cyanuric Chloride

| Catalyst Amount (mmol) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 0.05 | CH2Cl2 | 60 | 79 |

| 0.10 | CH2Cl2 | 30 | 90 |

| 0.15 | CH2Cl2 | 30 | 89 |

| 0.20 | CH2Cl2 | 30 | 90 |

Lewis Acid-Mediated Reactions

Another significant application is in Lewis acid-mediated transformations. For instance, lanthanum(III) nitrate hexahydrate has been employed to facilitate reactions involving nucleophiles such as alcohols and thiols with high efficiency.

Case Study: Lanthanum(III) Nitrate Hexahydrate

In experiments using lanthanum(III) nitrate hexahydrate as a catalyst under solvent-free conditions:

- Excellent Yields : The synthesis of glycopyranosides from various nucleophiles achieved yields above 90%.

- Stereoselectivity : The reactions favored the formation of α-anomers with ratios exceeding 10:1 .

Table 2: Reaction Conditions with Lanthanum(III) Nitrate Hexahydrate

| Nucleophile Type | Yield (%) | α/β Ratio |

|---|---|---|

| Homo-allyl alcohol | 94 | 10.5:1 |

| Phenols | >90 | Varied |

| Thiols | >90 | Varied |

Conversion to Imino Sugars

This compound can also be transformed into imino sugars through specific reactions that utilize Lewis acids. These imino sugars are valuable intermediates for further chemical transformations.

Case Study: Synthesis of Imino D-glucal

The synthesis process involves allylic displacement reactions where imino D-glucal participates effectively:

- Diverse Reaction Partners : It reacts with allyl silanes and enol ethers to form various products.

- Stereochemical Control : The configuration at C-5 significantly influences the stereochemical outcome .

Environmental Applications

Recent studies have highlighted environmentally friendly methods for converting glycals into their respective deoxy sugars using trifluoroacetic acid under mild conditions. This approach allows for:

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-allyl-D-glucal involves its interaction with cellular pathways. Its unique molecular structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth and the regulation of glucose metabolism, making it a promising candidate for cancer and diabetes treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

3,4,6-Tri-O-acetyl-D-glucal (CAS: 2873-29-2)

- Structure : Acetyl groups (-OAc) replace hydroxyls at positions 3, 4, and 6.

- Physical Properties : White crystalline solid with a melting point of 51–52°C and molecular weight 272.25 g/mol (C₁₂H₁₆O₇) .

- Reactivity : Acetyl groups are base-labile, enabling selective deprotection under alkaline conditions.

- Applications : Widely used in Ferrier rearrangement to synthesize 2,3-unsaturated glycosides and as a building block in oligosaccharide synthesis .

Tri-O-benzyl-D-glucal (CAS: 55628-54-1)

- Structure : Benzyl ethers (-OBn) at positions 3, 4, and 6.

- Physical Properties : Molecular weight 416.52 g/mol (C₂₇H₂₈O₄). Typically a viscous liquid or gel .

- Reactivity: Benzyl groups are stable under acidic and basic conditions but require hydrogenolysis (H₂/Pd) for removal.

- Applications: Employed in glycosylation reactions requiring robust protection, such as the synthesis of glycosyl donors .

3-O-Acetyl-4,6-O-benzylidene-D-glucal (CAS: 14125-71-4)

- Structure : Combines a benzylidene acetal (rigidifying the 4,6-positions) and an acetyl group at position 3.

- Physical Properties : Molecular weight 276.29 g/mol (C₁₅H₁₆O₅) .

- Reactivity : Benzylidene enhances regioselectivity, while acetyl allows stepwise deprotection.

- Applications : Intermediate in regioselective synthesis of glycosides and nucleosides .

Stereochemical Variants: Glucal vs. Galactal Derivatives

- Structural Difference : In D-galactal derivatives (e.g., 3,4,6-Tri-O-acetyl-D-galactal), the C-4 hydroxyl group is axially oriented, unlike the equatorial orientation in D-glucal derivatives. This stereochemical distinction influences reactivity and product formation in glycosylation reactions .

- Implications : D-Galactal derivatives often exhibit distinct conformational equilibria and reaction pathways compared to glucal analogs, affecting their utility in synthesizing stereospecific glycans .

Functionalized Derivatives

6-O-(Triisopropylsilyl)-D-glucal

- Structure : A silyl ether (-OSi(iPr)₃) at position 6.

- Reactivity : The bulky silyl group enhances steric protection and stability during synthetic steps.

- Applications : Key intermediate in synthesizing sialic acid analogs and complex glycoconjugates .

3,4,6-Tri-O-acetyl-D-glucal-¹³C (CAS: 478529-35-0)

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4,6-Tri-O-allyl-D-glucal, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves allylation of D-glucal using allyl bromide or chloride in anhydrous conditions. A stepwise approach is recommended:

Protection : Protect hydroxyl groups at positions 3, 4, and 6 via allyl ether formation under inert atmosphere (e.g., N₂ or Ar) .

Catalysis : Use NaH or K₂CO₃ as a base in DMF or THF. Excess allyl halide (2–3 equiv.) improves regioselectivity .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Typical yields range from 50–70%, with side products arising from over-alkylation or incomplete protection .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm allyl group integration (δ ~4.8–5.2 ppm for vinyl protons; δ ~70–80 ppm for allyl carbons) and anomeric carbon signals (δ ~100–110 ppm) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+Na]⁺ for C₁₅H₂₂O₆, expected m/z ~333.1) .

- Polarimetry : Compare specific rotation ([α]D²⁵) with literature values to confirm stereochemical purity .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., β-elimination or epoxide formation) impact the allylation of D-glucal, and how can these be mitigated?

- Methodological Answer :

- Mechanistic Insight : β-elimination risks increase with strong bases (e.g., NaH) or prolonged reaction times, leading to glycal decomposition. Epoxidation may occur if oxidizing agents (e.g., mCPBA) are present during purification .

- Optimization :

- Use milder bases (e.g., K₂CO₃) and shorter reaction times (<12 hrs).

- Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1).

- Add radical inhibitors (e.g., BHT) to suppress allyl group polymerization .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility Conflicts : Discrepancies arise from varying solvent purity or moisture content. Validate solubility in anhydrous DCM, THF, or DMSO via Karl Fischer titration for water content (<50 ppm) .

- Stability Issues : Decomposition under light/heat is documented. Store at –20°C under argon, and characterize degradation products via LC-MS to identify pathways (e.g., retro-ene reactions) .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in glycosylation reactions?

- Methodological Answer :

- Model Setup : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Transition-State Analysis : Simulate glycosylation mechanisms (e.g., neighboring-group participation) to guide experimental design for stereoselective bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.